molecular formula C18H16FN3O B3747678 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide

Cat. No. B3747678
M. Wt: 309.3 g/mol
InChI Key: DAOKSDGDRBQSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide, also known as FMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMBA belongs to the class of pyrazole compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to possess antitumor and antifungal properties. 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and pain.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide is not fully understood. However, it has been suggested that 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it suitable for studying various cellular processes. However, 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide. One direction is to further investigate its potential use in the treatment of various diseases such as cancer, inflammation, and pain. Another direction is to study the structure-activity relationship of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide and its analogs to identify compounds with improved biological activity and pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of 4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide and its effects on various cellular processes.

properties

IUPAC Name

4-fluoro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-13-3-2-4-14(11-13)12-22-10-9-17(21-22)20-18(23)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOKSDGDRBQSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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